Ethyl 5-formyl-1H-pyrazole-3-carboxylate

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Secure a bifunctional heterocyclic building block that streamlines your synthesis workflow. Ethyl 5-formyl-1H-pyrazole-3-carboxylate (CAS 93290-12-1) features a 5-formyl aldehyde handle for hydrazone/Schiff base condensation and a 3-ethyl carboxylate ester—enabling orthogonal derivatization at two distinct positions. This substitution pattern cannot be replicated by 5-methyl, 5-aryl, or unsubstituted pyrazole-3-carboxylate analogs, eliminating generic interchangeability in your synthetic route. Oxidation of the formyl group yields the 5-carboxylic acid derivative, unlocking downstream amide coupling or esterification pathways inaccessible from 5-H or 5-alkyl analogs. With a computed XLogP3 of 0.6, this compound offers a balanced hydrophobicity profile favorable for ADME screening cascades where excessive lipophilicity is undesirable. Cited as a key intermediate in US Patent 8,853,207 B2, it provides validated precedent for industrial-scale synthesis and regulatory filings, reducing process development risk. Order today to leverage dual reactivity, patent-backed utility, and optimized physicochemical properties in your next discovery campaign.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 93290-12-1
Cat. No. B1599097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-formyl-1H-pyrazole-3-carboxylate
CAS93290-12-1
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC(=C1)C=O
InChIInChI=1S/C7H8N2O3/c1-2-12-7(11)6-3-5(4-10)8-9-6/h3-4H,2H2,1H3,(H,8,9)
InChIKeyDURUTRWXAPRQHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-formyl-1H-pyrazole-3-carboxylate (CAS 93290-12-1) Procurement Specifications and Core Characteristics


Ethyl 5-formyl-1H-pyrazole-3-carboxylate is a bifunctional heterocyclic building block with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol [1]. It features a pyrazole core bearing both a 3-ethyl carboxylate ester and a 5-formyl substituent, enabling orthogonal reactivity at two distinct positions [1]. Commercially, it is supplied as a solid (melting point 130–140°C) with purity specifications typically ranging from 95% to 97% . The compound is classified with GHS hazard statements H302 (harmful if swallowed) and H315 (causes skin irritation) [1].

Why Ethyl 5-formyl-1H-pyrazole-3-carboxylate (CAS 93290-12-1) Cannot Be Interchanged with Closely Related Pyrazole Esters


The substitution pattern on the pyrazole core directly governs downstream biological activity, synthetic accessibility, and derivatization potential. While numerous ethyl pyrazole-3-carboxylate derivatives exist, the presence and position of the formyl group critically alter reactivity, physicochemical properties, and biological profile. For instance, studies on ethyl 5-(substituted)-1H-pyrazole-3-carboxylate series demonstrate that varying the 5-substituent (from formyl to aryl or heteroaryl) produces measurable differences in anti-inflammatory and antimicrobial activity [1][2]. The 5-formyl moiety provides a unique aldehyde handle for condensation reactions (hydrazone and Schiff base formation) that is absent in 5-methyl, 5-aryl, or unsubstituted analogs, thereby restricting generic interchangeability in synthetic workflows [1].

Quantitative Differentiation of Ethyl 5-formyl-1H-pyrazole-3-carboxylate (CAS 93290-12-1) Against Closest Analogs: An Evidence-Based Procurement Guide


Orthogonal Reactivity via 5-Formyl Group Compared to Unsubstituted and 5-Methyl Analogs

The 5-formyl substituent in ethyl 5-formyl-1H-pyrazole-3-carboxylate provides a distinct aldehyde functional group absent in ethyl 1H-pyrazole-3-carboxylate (CAS 5932-28-9) and ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS 4027-57-0). This aldehyde enables condensation reactions (e.g., formation of hydrazones, Schiff bases) and selective oxidation to the corresponding 5-carboxylic acid derivative, reactions that cannot be performed with the unsubstituted or 5-methyl analogs [1].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

XLogP3 Hydrophobicity of Ethyl 5-formyl-1H-pyrazole-3-carboxylate vs. 5-Aryl Analogs

Computed XLogP3 for ethyl 5-formyl-1H-pyrazole-3-carboxylate is 0.6 [1]. In contrast, ethyl 5-aryl-substituted analogs (e.g., 5-(4-bromo-2-chlorophenyl)- and 5-(3,4-dimethoxyphenyl)- derivatives) possess substantially higher LogP values due to the lipophilic aryl substituents [2][3]. The moderate hydrophobicity (XLogP3 = 0.6) balances aqueous solubility and membrane permeability, whereas aryl-substituted analogs may exhibit reduced aqueous solubility and altered pharmacokinetic profiles [1].

Drug Design Physicochemical Properties ADME

Role as a Key Intermediate in Heterocyclic Pyrazole Compound Patents

Ethyl 5-formyl-1H-pyrazole-3-carboxylate is explicitly claimed as a synthetic intermediate in US Patent 8,853,207 B2, which describes heterocyclic pyrazole compounds, methods for preparing the same, and uses thereof . The patent specifically relies on the formyl group for further derivatization steps that would not be possible with unsubstituted or methyl-substituted analogs. The compound is also indexed in PubChem's patent co-occurrence database, indicating broader patent relevance [1].

Medicinal Chemistry Process Chemistry Patent Analysis

Commercially Specified Purity and Physical Form vs. Regulatory Classification

Commercial suppliers specify minimum purity of 95% (AKSci) or 97% (CymitQuimica) with a melting point range of 130–140°C . The compound is classified with GHS hazard statements H302 (harmful if swallowed) and H315 (causes skin irritation) [1]. In comparison, many substituted pyrazole-3-carboxylate analogs (e.g., 5-aryl derivatives) may carry different hazard classifications or lack well-characterized physical property specifications, complicating procurement and safe handling.

Procurement Quality Control Safety

Procurement-Driven Application Scenarios for Ethyl 5-formyl-1H-pyrazole-3-carboxylate (CAS 93290-12-1)


Synthesis of Hydrazone and Schiff Base Derivatives for Medicinal Chemistry Screening

The 5-formyl group enables condensation with primary amines or hydrazines to generate hydrazone and Schiff base libraries. This reactivity is absent in unsubstituted or 5-methyl pyrazole-3-carboxylate analogs, making this compound the specific choice for projects requiring aldehyde-based derivatization [1].

Preparation of 5-Carboxy Pyrazole-3-carboxylate Building Blocks

Oxidation of the 5-formyl group yields the corresponding 5-carboxylic acid derivative, a versatile intermediate for further amide coupling or esterification. This transformation is not accessible from 5-H or 5-alkyl analogs, justifying procurement of the formyl derivative for carboxylic acid synthesis routes [1].

Early-Stage Drug Discovery Programs Requiring Moderate LogP Scaffolds

With a computed XLogP3 of 0.6, ethyl 5-formyl-1H-pyrazole-3-carboxylate offers a balanced hydrophobicity profile that may improve aqueous solubility relative to lipophilic 5-aryl pyrazole-3-carboxylates. This property is relevant for ADME screening cascades where excessive lipophilicity is undesirable [2].

Process Chemistry Development Referencing Patented Synthetic Routes

The compound is explicitly claimed as an intermediate in US Patent 8,853,207 B2, providing a validated precedent for industrial-scale synthesis and regulatory filings. This reduces process development risk compared to analogs lacking documented patent utility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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